molecular formula C8H6BrN3O2 B1425052 Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 916325-84-3

Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1425052
CAS No.: 916325-84-3
M. Wt: 256.06 g/mol
InChI Key: NWAGLGKQKQZPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 916325-84-3) is a heterocyclic compound with a pyrazolopyridine core substituted by a bromine atom at position 5 and a methyl ester group at position 2. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.05 . This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing benzimidazole derivatives, kinase inhibitors, and antiproliferative agents . Its bromine substituent enhances reactivity for cross-coupling reactions, while the ester group facilitates further functionalization via hydrolysis or amidation .

Properties

IUPAC Name

methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-2-4(9)3-10-7(5)12-11-6/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAGLGKQKQZPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919619
Record name Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916325-84-3
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916325-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate generally involves:

  • Bromination of 1H-pyrazolo[3,4-b]pyridine derivatives to introduce the bromine at the 5-position.
  • Esterification of the carboxylic acid group at position 3 to form the methyl ester.

A common laboratory synthesis starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes further functionalization steps including iodination with N-iodosuccinimide (NIS), protection with para-methoxybenzyl chloride (PMB-Cl), and subsequent esterification to yield the final methyl ester compound.

Detailed Synthetic Procedure Example

One reported synthetic route involves:

  • Bromination : 1H-pyrazolo[3,4-b]pyridine is brominated using bromine in glacial acetic acid with sodium acetate as a base. The reaction proceeds at room temperature followed by heating at 110–115 °C for several hours to afford 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediate with yields around 70–73%.

  • Esterification : The carboxylic acid intermediate is esterified using methylating agents such as methyl acrylate or methyl iodide under acidic catalysis (e.g., trifluoroacetic acid in toluene) to form the methyl ester at position 3. The esterification step often involves nucleophilic substitution or cyclocondensation reactions.

  • Protection and Activation : In some methods, intermediates are protected with PMB-Cl to improve reaction selectivity and yield. Activation of carboxylic acids using coupling reagents like N,N′-carbonyldiimidazole (CDI) facilitates ester formation.

Industrial Scale Considerations

  • Industrial synthesis generally scales up the laboratory methods with optimizations for yield and purity.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are fine-tuned.
  • Purification is typically achieved by recrystallization or chromatographic techniques to ensure product quality.

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination Bromine, glacial acetic acid, sodium acetate RT then 110–115 °C ~72.6 Produces 5-bromo-3-methyl intermediate
Iodination N-iodosuccinimide (NIS) Room temperature Not specified Used to introduce iodine for further functionalization
Protection Para-methoxybenzyl chloride (PMB-Cl) Ambient Not specified Protects intermediates during synthesis
Esterification Methyl acrylate or methyl iodide, TFA catalyst 25–80 °C High (>90) Forms methyl ester at position 3
Activation N,N′-carbonyldiimidazole (CDI) Room temperature Not specified Facilitates coupling reactions

Mechanistic Insights and Key Intermediates

  • The bromination step selectively targets the 5-position on the pyrazolopyridine ring due to electronic and steric factors.
  • Esterification proceeds via nucleophilic attack on activated carboxylic acid intermediates.
  • Protection with PMB-Cl prevents side reactions on sensitive nitrogen atoms during multi-step synthesis.
  • Key intermediates include 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine and protected pyrazolopyridine derivatives.

Characterization Post-Synthesis

Characterization techniques used to confirm structure and purity include:

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents Typical Conditions Yield Range
Bromination Electrophilic substitution on pyrazolopyridine Bromine, sodium acetate, acetic acid RT then 110–115 °C 70–73%
Iodination (optional) Halogenation for further functionalization N-iodosuccinimide (NIS) Room temperature Not specified
Protection Protecting nitrogen atoms PMB-Cl Ambient Not specified
Esterification Formation of methyl ester Methyl acrylate, TFA catalyst 25–80 °C >90%
Activation (optional) Carboxylic acid activation for coupling N,N′-carbonyldiimidazole (CDI) Room temperature Not specified

Research Findings and Notes

  • The bromination step is critical and must be carefully controlled to avoid polybromination or degradation.
  • Esterification under acidic catalysis is highly efficient and yields pure methyl ester derivatives.
  • Protection strategies improve overall yields by minimizing side reactions.
  • Industrial methods optimize reagent ratios and reaction times to maximize yield and purity.
  • The compound’s bromine substituent is a valuable handle for subsequent cross-coupling reactions in drug synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has shown promising results in inhibiting cancer cell proliferation. Research indicates that it acts as a potent inhibitor of specific kinases involved in cancer progression. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers, where it induces apoptosis and inhibits tumor growth.

Mechanism of Action
The compound's mechanism involves the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation. By disrupting this pathway, this compound effectively reduces the viability of cancer cells.

Neuropharmacology

This compound has been investigated for its neuroprotective properties. It appears to modulate neurotransmitter systems and has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal studies indicate that this compound can enhance cognitive function and reduce neuroinflammation.

Agricultural Applications

Pesticide Development
The compound is being explored as a potential pesticide due to its ability to inhibit certain enzymes critical for pest survival. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects.

Material Science

Polymer Chemistry
In material science, this compound is utilized in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental stressors.

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits cancer cell proliferation; induces apoptosis
NeuropharmacologyEnhances cognitive function; reduces neuroinflammation
Agricultural ScienceEffective pesticide formulation; reduces pest populations
Material ScienceImproves thermal stability in polymers

Case Study 1: Anticancer Properties

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved memory performance on the Morris water maze test compared to control groups. Additionally, histological analysis revealed reduced amyloid plaque formation.

Case Study 3: Agricultural Efficacy

Field trials conducted on tomato plants treated with a this compound-based pesticide showed a 60% reduction in aphid populations over four weeks without adversely affecting pollinator species.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as kinase enzymes, by binding to their active sites and inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate

  • Structural Difference : The ethyl ester analog (CAS: 1131604-85-7) replaces the methyl group with an ethyl group, resulting in a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.08 .
  • Synthesis: Synthesized via similar esterification routes, but using ethanol instead of methanol. Evidence suggests lower synthetic yields for ethyl derivatives due to steric hindrance during coupling reactions .
  • Applications : Both esters are intermediates in drug development. The ethyl variant is used in synthesizing 7-azaindazole-chalcone derivatives with antimicrobial and antifungal activities .

5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid

  • Structural Difference : The carboxylic acid derivative (CAS: N/A) lacks the ester group, with a molecular formula of C₇H₄BrN₃O₂ (MW: 242.1).
  • Synthesis : Produced via hydrolysis of the methyl ester using NaOH (92% yield) .
  • Reactivity : The carboxylic acid is more reactive in amide bond formation, enabling efficient synthesis of benzimidazole-containing ligands (e.g., L3 in ) with Cdk inhibitory activity .

tert-Butyl 5-Bromo-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-1-Carboxylate

  • Structural Difference : Incorporates a tert-butyl carbamate group at position 1 and a methyl group at position 3 (CAS: 916258-24-7; MW: 312.16) .
  • Applications : The bulky tert-butyl group enhances stability during solid-phase peptide synthesis, making it preferable for combinatorial chemistry .

5-Bromo-3-Chloro-1H-Pyrazolo[3,4-b]Pyridine

  • Structural Difference : Substitutes the ester group with chlorine at position 3 (CAS: 893722-46-8; MW: 232.46) .
  • Reactivity : The electron-withdrawing chlorine atom increases electrophilicity, favoring nucleophilic aromatic substitution reactions .

Comparative Analysis: Key Parameters

Parameter Methyl Ester Ethyl Ester Carboxylic Acid tert-Butyl Derivative
Molecular Weight 256.05 270.08 242.1 312.16
Reactivity Moderate (ester hydrolysis) Lower (steric hindrance) High (amide coupling) High (stability in SPPS)
Synthetic Yield 18% overall yield Not explicitly reported 92% hydrolysis yield Not reported
Biological Activity Intermediate for antiproliferatives Precursor to antimicrobials Direct Cdk inhibitor Not reported
Key Applications Benzimidazole synthesis Chalcone derivatives Metal coordination ligands Peptide synthesis

Research Findings and Implications

  • Tautomerism : The methoxymethyl-substituted analog (L3) exhibits tautomer stabilization upon metal coordination, a property critical for its biological activity .
  • Structure-Activity Relationships (SAR) : Bromine at position 5 enhances binding to kinase active sites, while ester groups modulate solubility and bioavailability .
  • Synthetic Challenges : Reproducibility issues in sulfur-mediated benzimidazole formation () highlight the superiority of coupling reagents like HATU for scalable synthesis .

Biological Activity

Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 916325-84-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl ester group at the 3-position. Its molecular formula is C8H6BrN3O2C_8H_6BrN_3O_2, and it has a molecular weight of 256.06 g/mol .

The primary target of this compound is Tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial for various cellular processes such as proliferation and differentiation. The inhibition of TRKs leads to downstream effects on signal transduction pathways, including:

  • Ras/Erk
  • PLC-γ
  • PI3K/Akt

These pathways are integral to cell growth and survival, making TRK inhibition a valuable target in cancer therapy.

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown an IC50 value of 0.304 μM against the Km-12 cell line, indicating potent inhibitory effects on cell proliferation.

The following table summarizes the antiproliferative activity against different cancer cell lines:

Cell LineIC50 (μM)
Km-120.304
K-562 (CML)Data not available
MCF-7 (Breast)Data not available
HL-60 (AML)Data not available

This data suggests that this compound may have broad applications in cancer treatment.

Case Studies and Research Findings

A study published in Pharmaceutical Research explored the synthesis and biological evaluation of various pyrazolo derivatives, including this compound. The research indicated that compounds with similar structures exhibited promising anticancer properties due to their ability to inhibit key kinases involved in tumor growth and metastasis .

Another study emphasized the structure–activity relationship (SAR) among different derivatives, highlighting that modifications at specific positions could enhance antiproliferative effects while reducing toxicity in non-cancerous cells like Vero cells .

This compound has shown favorable biochemical properties:

  • Plasma Stability : The compound demonstrates good stability in plasma, which is critical for therapeutic applications.
  • Selectivity : It exhibits selectivity towards TRKs over other kinases, suggesting a lower likelihood of off-target effects.

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via multi-component reactions or sequential functionalization. A prevalent method involves condensation of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives with methyl acrylate or ester-containing electrophiles under acidic catalysis. For example, trifluoroacetic acid (TFA) in toluene facilitates the formation of ester linkages via nucleophilic substitution or cyclocondensation reactions . Key intermediates include 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine and ethyl 2-benzoyl-3,3-bis(methylthio)acrylate, which undergo [3+2] cycloaddition to form the pyrazolo[3,4-b]pyridine core .

Q. How is this compound characterized post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify chemical environments (e.g., methyl ester protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • IR spectroscopy : Ester carbonyl stretching (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) confirm functional groups .
  • X-ray crystallography : Resolves crystal packing and substituent orientation (e.g., monoclinic P21/cP2_1/c space group with β = 90.37°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Optimization strategies include:

  • Catalyst selection : Ionic liquids like [AcMIm]FeCl4_4 enhance reaction efficiency and recyclability in one-pot syntheses .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of brominated intermediates .
  • Temperature control : Reflux conditions (100–120°C) favor cyclization, while lower temperatures (60–80°C) reduce side reactions .
    Controlled addition of TFA (10–30 mol%) minimizes decomposition of acid-sensitive intermediates .

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

Discrepancies in bioactivity (e.g., antibacterial vs. antioxidant efficacy) arise from:

  • Substituent positioning : The bromo group at position 5 may sterically hinder interactions with target enzymes, while sulfonamide modifications at position 3 enhance solubility and binding .
  • Assay conditions : Variations in microbial strains (Gram-positive vs. Gram-negative) or antioxidant models (DPPH vs. FRAP) affect results . Validate using standardized protocols and molecular docking to correlate structure-activity relationships .

Q. What computational methods are suitable for studying the reactivity of this compound?

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites (e.g., bromine at C5 is susceptible to Suzuki coupling) .
  • Molecular docking : Uses crystal structure data (e.g., a=21.871A˚a = 21.871 \, \text{Å}, b=9.209A˚b = 9.209 \, \text{Å}) to model interactions with biological targets like kinases or bacterial enzymes .
  • ADMET profiling : Assesses pharmacokinetic properties (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability) .

Q. What is the role of the bromo substituent in directing further functionalization?

The bromine atom at position 5 serves as a versatile handle for cross-coupling reactions:

  • Suzuki-Miyaura : Replaces Br with aryl/heteroaryl groups using Pd catalysts .
  • Nucleophilic substitution : Bromine displacement by amines or thiols under basic conditions .
    Comparative studies with non-brominated analogs (e.g., trifluoromethyl derivatives) show reduced reactivity in coupling reactions, emphasizing bromine’s electronic and steric advantages .

Q. How can byproducts during synthesis be identified and minimized?

Common byproducts include:

  • De-esterified analogs : Hydrolysis of the methyl ester under prolonged acidic conditions. Monitor via LC-MS and neutralize reaction mixtures promptly .
  • Dimerization : Occurs at high concentrations (>0.5 M). Dilute reaction systems or use flow chemistry to suppress .
    Characterize byproducts via HRMS and 19F^{19}\text{F} NMR (if fluorinated reagents are used) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.